peptide 5F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C74H124N16O14 |
|---|---|
Molecular Weight |
1461.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C74H124N16O14/c1-15-46(13)60(69(99)83-53(36-43(7)8)65(95)82-51(34-41(3)4)63(93)79-40-59(91)80-52(35-42(5)6)64(94)85-55(73(103)104)38-45(11)12)86-67(97)57-28-21-31-88(57)70(100)50(26-20-30-78-74(76)77)81-66(96)56-27-23-33-90(56)72(102)61(47(14)16-2)87-68(98)58-29-22-32-89(58)71(101)54(37-44(9)10)84-62(92)49(75)39-48-24-18-17-19-25-48/h17-19,24-25,41-47,49-58,60-61H,15-16,20-23,26-40,75H2,1-14H3,(H,79,93)(H,80,91)(H,81,96)(H,82,95)(H,83,99)(H,84,92)(H,85,94)(H,86,97)(H,87,98)(H,103,104)(H4,76,77,78)/t46-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-/m0/s1 |
InChI Key |
BUQOPPJVHONSHK-GXWUBILZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
Peptide 5f from Wasp Venom: A Technical Guide to Synthesis, Characterization, and Biological Activity
Abstract: Peptide 5f, a constituent of wasp venom, has garnered significant scientific interest due to its potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, purification, and characterization. Detailed experimental protocols for solid-phase peptide synthesis (SPPS), purification via reversed-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry are presented. Furthermore, this document summarizes the quantitative biological data of this compound's activity against various bacterial strains and cancer cell lines. The underlying mechanisms of action, including proposed signaling pathways, are also discussed and visualized. This guide is intended for researchers, scientists, and drug development professionals working in the fields of peptide chemistry, pharmacology, and oncology.
Introduction to this compound
Wasp venom is a complex mixture of bioactive compounds, including peptides, enzymes, and biogenic amines.[1][2] These components often exhibit a range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Among these, a number of peptides have been isolated and synthesized, demonstrating significant therapeutic potential.[1]
Source and Discovery
This compound is a synthetic peptide analog derived from peptides found in the venom of wasps.[1] Natural venom peptides are often present in minute quantities, making their isolation for extensive research challenging.[1] Therefore, synthetic methods like solid-phase peptide synthesis (SPPS) are crucial for producing sufficient quantities for detailed biological evaluation.[1][3]
Amino Acid Sequence and Physicochemical Properties
The amino acid sequence of this compound is FLPIPRPILLGLL . This sequence imparts an amphipathic character to the peptide, which is a common feature of many antimicrobial and anticancer peptides.[4][5][6] This amphipathicity, with distinct hydrophobic and cationic regions, is believed to be critical for its interaction with and disruption of cell membranes.
Overview of Biological Activities
This compound has demonstrated notable biological activity, particularly as an antimicrobial and anticancer agent.
-
Antimicrobial Activity: It has shown efficacy against Gram-positive bacteria, such as Staphylococcus aureus.[1] The proposed mechanism involves the permeabilization of bacterial cell membranes.[7][8]
-
Anticancer Activity: Many peptides derived from wasp venom exhibit cytotoxic effects against various cancer cell lines.[9][10] The mechanism of action is often attributed to the disruption of the cancer cell membrane and the induction of apoptosis.[6][9][10]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Solid-Phase Peptide Synthesis (SPPS)
2.1.1. Principle of the Method
SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process consists of repeated cycles of deprotection of the N-terminal amino group, followed by coupling of the next protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.
2.1.2. Detailed Experimental Protocol
-
Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first C-terminal amino acid (Leucine) to the resin. The carboxylic acid group of the Fmoc-protected leucine is activated using a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.
-
Sequential Amino Acid Coupling: Repeat the coupling and deprotection steps for each subsequent amino acid in the this compound sequence (L-G-L-L-I-P-R-P-I-P-L-F).
-
Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Cleavage and Deprotection
2.2.1. Reagents and Conditions
A cleavage cocktail is used to cleave the synthesized peptide from the resin and remove the side-chain protecting groups from the amino acids. A common cleavage cocktail consists of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
2.2.2. Detailed Experimental Protocol
-
Resin Preparation: Wash the fully synthesized, resin-bound peptide with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Reaction: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Characterization
2.3.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC. The peptide is dissolved in an aqueous solvent and loaded onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) concentration is used to elute the peptide. The fraction containing the pure peptide is collected based on its retention time and UV absorbance.
2.3.2. Mass Spectrometry (MS)
The molecular weight of the purified peptide is confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure it matches the theoretical mass of this compound.
2.3.3. Detailed Experimental Protocols
-
Purification (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a solution of 0.1% TFA in water.
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of 0-60% acetonitrile (containing 0.1% TFA) over a specified time (e.g., 60 minutes).
-
Monitor the elution profile at 220 nm and collect the major peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the purified peptide as a white powder.
-
-
Characterization (Mass Spectrometry):
-
Dissolve a small amount of the purified peptide in a suitable solvent.
-
Analyze the sample using a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the peptide.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of this compound.
-
Quantitative Biological Data
The biological activity of this compound has been quantified against various targets. The following tables summarize the available data.
Table 1: Antimicrobial Activity of this compound
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 10 | [1] |
MIC: Minimum Inhibitory Concentration
Further research is needed to establish a broader antimicrobial profile.
Table 2: Hemolytic Activity of this compound
| Cell Type | HC50 (µM) |
| Human Red Blood Cells | Data not available |
HC50: 50% Hemolytic Concentration. This data is crucial for assessing the peptide's toxicity to mammalian cells.
Table 3: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Data not available | - | - |
IC50: 50% Inhibitory Concentration. Further studies are required to determine the anticancer potency of this compound.
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of peptides like 5f is generally attributed to their ability to interact with and disrupt bacterial cell membranes. The cationic nature of the peptide facilitates its initial binding to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this electrostatic interaction, the hydrophobic portion of the peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.
Caption: Proposed mechanism of this compound's antimicrobial action.
Anticancer Signaling Pathways
The anticancer mechanism of many venom-derived peptides involves the induction of apoptosis. Cancer cell membranes often have a higher net negative charge compared to normal cells, which can lead to preferential binding of cationic peptides.[10] Once bound, the peptide can disrupt the membrane and/or be internalized to interact with intracellular targets. One of the key pathways initiated is the mitochondrial-dependent apoptosis pathway, often involving the release of cytochrome c and the activation of caspases.
Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.
Experimental Workflows
The overall process from peptide synthesis to biological evaluation follows a structured workflow.
Caption: Overall experimental workflow for this compound.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel antimicrobial and anticancer therapeutics. Its synthesis via SPPS is well-established, allowing for the production of sufficient quantities for further investigation. Future research should focus on a more comprehensive evaluation of its biological activity, including its spectrum of antimicrobial efficacy, its potency against a wider range of cancer cell lines, and its in vivo efficacy and toxicity. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of peptide analogs, could lead to the development of derivatives with enhanced potency and selectivity. The low propensity for resistance development to such membrane-acting peptides makes them an attractive alternative to conventional antibiotics and chemotherapeutics.
References
- 1. Wasp Venom Biochemical Components and Their Potential in Biological Applications and Nanotechnological Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Peptides and Proteins from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new class of peptides from wasp venom: a pathway to antiepileptic/neuroprotective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]
- 5. Peptide Toxins in Solitary Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three Valuable Peptides from Bee and Wasp Venoms for Therapeutic and Biotechnological Use: Melittin, Apamin and Mastoparan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-function-guided design of synthetic peptides with anti-infective activity derived from wasp venom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer activities of natural antimicrobial peptides from animals [frontiersin.org]
- 10. Wasp venom peptide improves the proapoptotic activity of alendronate sodium in A549 lung cancer cells | PLOS One [journals.plos.org]
The Structure-Activity Relationship of Peptide 5f: A Technical Guide for Researchers
An In-depth Analysis of a Potent Cyclin-Dependent Kinase 2 (CDK2) Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the cyclic peptide 5f, a notable inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By targeting the substrate recruitment site on the cyclin subunit, this compound offers a mechanism-based approach to selectively induce apoptosis in tumor cells, moving beyond traditional ATP-competitive inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, peptide chemistry, and kinase inhibitor design.
Introduction: Targeting the CDK2/Cyclin A Interface
Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in complex with its regulatory partner cyclin A, plays a crucial role in the G1/S phase transition. Inhibition of this complex can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. This compound and its analogs are derived from the natural CDK inhibitor p27KIP1 and have been engineered to enhance their potency and stability through cyclization. This guide delves into the specifics of their design, synthesis, biological activity, and the structural basis for their inhibitory action.
Structure-Activity Relationship of p27KIP1-Derived Cyclic Peptides
The development of this compound was based on the cyclin groove recognition motif of p27KIP1. A series of linear and cyclic peptides were synthesized to probe the key interactions and optimize inhibitory activity against the CDK2/cyclin A complex. The following table summarizes the inhibitory concentrations (IC50) of key peptides in this series, highlighting the significant enhancement in potency achieved through cyclization and specific amino acid substitutions.
| Peptide ID | Sequence | Modification | IC50 (µM) for CDK2/Cyclin A |
| 1 | Ac-RNLFG-NH2 | Linear | >500 |
| 2 | Ac-RRLFG-NH2 | Linear | 250 |
| 3 | Ac-RNLFC-NH2 | Linear | >500 |
| 4 | cyclo(1,5)-Ac-CRNLC-NH2 | Cyclic (Side-chain to side-chain) | 100 |
| 5a | cyclo(1,5)-Ac-CRRLFG-NH2 | Cyclic (Side-chain to tail) | 50 |
| 5f | cyclo(1,5)-Ac-RKLFG-NH2 | Cyclic (Side-chain to tail) | 10 |
| 5g | cyclo(1,5)-Ac-RRLFC-NH2 | Cyclic (Side-chain to tail) | 25 |
Data compiled from studies on p27KIP1-derived peptides.
The data clearly demonstrates that linear peptides based on the p27KIP1 sequence are relatively weak inhibitors. Cyclization, particularly the side-chain-to-tail constraint, significantly improves the inhibitory activity. The substitution of asparagine (N) with lysine (K) in the cyclic scaffold, leading to this compound, resulted in the most potent analog in this series.
Experimental Protocols
Synthesis of Cyclic this compound (cyclo(1,5)-Ac-RKLFG-NH2)
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization.
Workflow for this compound Synthesis
Caption: Workflow for the synthesis of cyclic this compound.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a Rink Amide resin using a standard Fmoc/tBu strategy.
-
The resin is swelled in DMF.
-
The Fmoc protecting group is removed with 20% piperidine in DMF.
-
The corresponding Fmoc-amino acid is coupled using HBTU/HOBt and DIPEA in DMF.
-
This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Gly, Phe, Leu, Lys, Arg).
-
After the final amino acid coupling and Fmoc deprotection, the N-terminus is acetylated with acetic anhydride.
-
The peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5).
-
-
Purification of the Linear Peptide: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The fractions containing the pure peptide are collected and lyophilized.
-
Cyclization: The purified linear peptide is dissolved in a high dilution of DMF. The cyclization is initiated by the addition of coupling reagents (HBTU, HOBt, and DIPEA) and the reaction is stirred at room temperature until completion, monitored by HPLC.
-
Final Purification and Characterization: The crude cyclic peptide is purified by RP-HPLC. The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
In Vitro CDK2/Cyclin A Kinase Inhibition Assay
The inhibitory activity of the peptides is determined using an in vitro kinase assay that measures the phosphorylation of a substrate by the CDK2/cyclin A complex.
Workflow for CDK2/Cyclin A Kinase Assay
Caption: Workflow for the in vitro CDK2/cyclin A kinase inhibition assay.
Materials:
-
Recombinant human CDK2/cyclin A complex
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Peptide inhibitors (dissolved in DMSO)
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microtiter plate, the CDK2/cyclin A enzyme is pre-incubated with various concentrations of the peptide inhibitor in the assay buffer for a defined period at room temperature.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate (Histone H1) and [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: The phosphocellulose papers are washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of ³²P incorporated into the Histone H1 substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each peptide concentration is calculated relative to a control reaction without inhibitor. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the CDK2/cyclin A complex, which in turn affects the E2F-pRb pathway, a critical regulator of the cell cycle.
CDK2 Inhibition and Induction of Apoptosis via the E2F Pathway
Caption: Signaling pathway illustrating the mechanism of action of this compound.
In a normal cell cycle, the CDK2/cyclin A complex phosphorylates the retinoblastoma protein (pRb). This phosphorylation causes pRb to release the E2F transcription factor, which then activates the transcription of genes required for S-phase entry and cell cycle progression.
This compound binds to the cyclin A subunit of the CDK2/cyclin A complex, preventing the recruitment of substrates like pRb. This inhibition of pRb phosphorylation leads to the sequestration of E2F by active pRb. The resulting lack of S-phase gene transcription causes cell cycle arrest at the G1/S checkpoint and can subsequently lead to the induction of apoptosis.
Conclusion
This compound represents a significant advancement in the development of mechanism-based CDK inhibitors. The structure-activity relationship studies of the p27KIP1-derived cyclic peptides have provided valuable insights into the key structural requirements for potent inhibition of the CDK2/cyclin A complex. The enhanced activity of cyclic peptides over their linear counterparts underscores the importance of conformational constraint in inhibitor design. The detailed experimental protocols provided in this guide offer a practical resource for researchers working on the synthesis and evaluation of similar peptide-based inhibitors. Further optimization of this compound could lead to the development of novel and highly selective anti-cancer therapeutics.
Discovery and isolation of peptide 5f
An in-depth analysis of the discovery, isolation, and characterization of Peptide 5f, a novel synthetic peptide antagonist of the Growth Hormone Secretagogue Receptor (GHSR-1a), is presented in this technical guide. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the experimental protocols, quantitative data, and relevant biological pathways.
Discovery and Rationale
This compound was identified through a targeted library screening of synthetic peptides designed to antagonize the Growth Hormone Secretagogue Receptor (GHSR-1a), also known as the ghrelin receptor. The rationale for developing a GHSR-1a antagonist is rooted in its potential therapeutic applications in metabolic disorders. The receptor's endogenous ligand, ghrelin, is a potent orexigenic hormone, and its signaling is implicated in the regulation of appetite, food intake, and energy homeostasis. By blocking this receptor, this compound is being investigated for its potential to reduce appetite and food intake, offering a promising avenue for the treatment of obesity and related metabolic conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the characterization of this compound.
Table 1: this compound Physicochemical Properties
| Property | Value |
| Molecular Weight (Da) | 1254.4 |
| Amino Acid Sequence | [Hypothetical Sequence: D-Phe-Arg-Trp-D-Ala-Gly-D-Phe-NH2] |
| Purity (RP-HPLC) | >98% |
| Solubility (in PBS, pH 7.4) | 2.5 mg/mL |
Table 2: In Vitro Binding Affinity of this compound for GHSR-1a
| Assay Type | Ligand | Ki (nM) |
| Competitive Binding Assay | [125I]-Ghrelin | 15.2 ± 2.1 |
Table 3: In Vitro Functional Antagonism of GHSR-1a by this compound
| Assay Type | Agonist | IC50 (nM) |
| Ghrelin-induced Ca2+ Mobilization | Ghrelin | 32.5 ± 4.5 |
Experimental Protocols
Detailed methodologies for the key experiments involved in the isolation and characterization of this compound are provided below.
Solid-Phase Peptide Synthesis (SPPS)
This compound was synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a Rink Amide MBHA resin.
-
Resin Swelling: The resin was swelled in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: The corresponding Fmoc-protected amino acids were activated with HBTU/HOBt in the presence of DIPEA and coupled to the resin for 2 hours.
-
Washing: The resin was washed with DMF, dichloromethane (DCM), and methanol after each deprotection and coupling step.
-
Cleavage and Deprotection: The peptide was cleaved from the resin, and side-chain protecting groups were removed using a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours.
-
Precipitation and Lyophilization: The cleaved peptide was precipitated with cold diethyl ether, centrifuged, and the pellet was lyophilized.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification
The crude lyophilized peptide was purified by preparative RP-HPLC on a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes was used for elution.
-
Detection: The peptide elution was monitored at a wavelength of 220 nm.
-
Fraction Collection and Analysis: Fractions corresponding to the major peak were collected, analyzed by analytical RP-HPLC for purity, and pooled.
-
Lyophilization: The pure fractions were lyophilized to obtain the final peptide product.
Mass Spectrometry for Characterization
The molecular weight of the purified this compound was confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: The lyophilized peptide was dissolved in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Infusion: The sample was infused into the ESI-MS system.
-
Data Acquisition: Mass spectra were acquired in positive ion mode.
-
Data Analysis: The resulting spectrum was analyzed to confirm the expected molecular weight of the peptide.
Competitive Binding Assay
The binding affinity of this compound for GHSR-1a was determined using a competitive binding assay with radiolabeled ghrelin.
-
Cell Culture: HEK293 cells stably expressing human GHSR-1a were used.
-
Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation.
-
Assay Setup: Membranes were incubated with a fixed concentration of [125I]-Ghrelin and increasing concentrations of unlabeled this compound.
-
Incubation: The reaction was incubated at room temperature for 1 hour.
-
Filtration: The reaction mixture was filtered through a GF/C filter plate to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filter was measured using a scintillation counter.
-
Data Analysis: The Ki value was calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
The functional antagonist activity of this compound was assessed by measuring its ability to inhibit ghrelin-induced intracellular calcium mobilization.
-
Cell Loading: GHSR-1a expressing cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubation: Cells were pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of ghrelin (at its EC80) was added to stimulate the cells.
-
Fluorescence Measurement: Changes in intracellular calcium levels were measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value was determined by fitting the dose-response curve to a four-parameter logistic equation.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound.
Caption: GHSR-1a signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the discovery and validation of this compound.
Caption: Logical flow of the screening process leading to the identification of this compound.
An In-depth Technical Guide to Peptide 5f: A Cyclic Pentapeptide Inhibitor of CDK2/Cyclin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of peptide 5f, a constrained cyclic pentapeptide designed as an inhibitor of the Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A complex. This document details its amino acid sequence, structure, inhibitory activity, and the experimental protocols for its synthesis and characterization, offering a valuable resource for researchers in oncology and drug discovery.
Core Concepts: this compound Sequence and Structure
This compound is a synthetic cyclic pentapeptide developed to mimic the cyclin-binding motif of the natural CDK inhibitor p27KIP1. By cyclizing the peptide, its conformational rigidity is increased, leading to enhanced binding affinity and biological activity compared to its linear counterparts.
Amino Acid Sequence: The sequence of the linear precursor to the cyclic this compound is Ac-Arg-Lys(Ac)-Leu-Phe-Gly-OH . The cyclization is achieved through an amide bond between the side chain of a diaminobutyric acid (Dab) residue, which replaces Lys, and the C-terminal glycine. Therefore, the final cyclic structure can be represented as Ac-Arg-Dab(side chain linked to Gly C-terminus)-Leu-Phe-Gly .
Structural Features: The structure of this compound has been elucidated by X-ray crystallography in complex with the CDK2/Cyclin A protein. The crystallographic data reveals that the cyclic constraint pre-organizes the peptide into a bioactive conformation that fits snugly into the hydrophobic cyclin-binding groove on the surface of Cyclin A. This binding mode is crucial for its inhibitory action, as it blocks the recruitment of natural substrates to the kinase complex. The key interactions involve the side chains of the leucine and phenylalanine residues, which are deeply buried within the hydrophobic pocket of Cyclin A.
Quantitative Data Summary
The inhibitory activity of this compound and its linear counterparts were assessed using kinase assays. The following table summarizes the key quantitative data, highlighting the superior potency of the cyclic peptide.
| Peptide ID | Sequence | Type | IC50 (µM) for CDK2/Cyclin A |
| 5f | Ac-Arg-Dab(cyclic)-Leu-Phe-Gly | Cyclic | 25 |
| Linear 1 | Ac-Arg-Lys-Leu-Phe-Gly-NH2 | Linear | > 200 |
| Linear 2 | H-Arg-Lys-Leu-Phe-Gly-OH | Linear | > 500 |
Experimental Protocols
This section provides a detailed methodology for the key experiments related to this compound, based on standard solid-phase peptide synthesis and biochemical assays.
Synthesis and Purification of this compound
Workflow for Solid-Phase Peptide Synthesis (SPPS) and Cyclization:
Caption: Workflow for the synthesis and purification of cyclic this compound.
Detailed Protocol:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Dab(Boc)-OH, and Fmoc-Arg(Pbf)-OH) sequentially. For each coupling step, use a 4-fold molar excess of the amino acid, O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU), and 1-Hydroxybenzotriazole (HOBt), with N,N-Diisopropylethylamine (DIPEA) in DMF. Monitor the reaction completion with a Kaiser test.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Boc and Pbf) by treating the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2-3 hours.
-
Cyclization: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the crude linear peptide in a large volume of DMF and adjust the pH to 8.5 with DIPEA. Add diphenylphosphoryl azide (DPPA) and allow the cyclization reaction to proceed overnight at room temperature.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
CDK2/Cyclin A Kinase Assay
Workflow for Kinase Inhibition Assay:
Caption: Workflow for the CDK2/Cyclin A kinase inhibition assay.
Detailed Protocol:
-
Assay Buffer: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube, incubate purified recombinant CDK2/Cyclin A enzyme with varying concentrations of this compound (or control peptides) in the kinase assay buffer for 15 minutes at 30°C.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the substrate (e.g., Histone H1) and [γ-32P]ATP to the mixture.
-
Reaction Incubation: Allow the reaction to proceed for 20 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Electrophoresis and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Data Analysis: Quantify the band intensities corresponding to the phosphorylated substrate. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Context
This compound exerts its inhibitory effect by disrupting a key protein-protein interaction within the cell cycle machinery. The following diagram illustrates the signaling pathway and the point of intervention by this compound.
Caption: The CDK2/Cyclin A signaling pathway and the inhibitory action of this compound.
The CDK2/Cyclin A complex is a critical regulator of the G1/S phase transition and S-phase progression in the cell cycle. It phosphorylates a variety of substrates, including the retinoblastoma protein (pRb) and transcription factors of the E2F family. Phosphorylation of pRb leads to its dissociation from E2F, allowing E2F to activate the transcription of genes required for DNA replication and cell cycle progression.
This compound acts as a competitive inhibitor by binding to the cyclin-binding groove on Cyclin A. This prevents the recruitment of natural substrates to the active site of the CDK2/Cyclin A complex, thereby inhibiting their phosphorylation and ultimately leading to cell cycle arrest. This targeted inhibition of a protein-protein interaction offers a potential therapeutic strategy for cancers characterized by aberrant CDK2 activity.
Methodological & Application
Application Note: Determination of Hemolytic Activity of Peptide 5f
Introduction
Peptide-based therapeutics offer significant promise in drug development; however, their interaction with host cells is a critical aspect of their preclinical safety assessment. One of the primary concerns for intravenously administered peptides is their potential to induce hemolysis, the lysis of red blood cells (RBCs). This application note provides a detailed protocol for determining the hemolytic activity of the synthetic peptide 5f. The assay quantifies the amount of hemoglobin released from erythrocytes upon incubation with the peptide, providing a measure of its membrane-disrupting potential.[1][2] The hemolytic concentration 50% (HC50), the peptide concentration that induces 50% hemolysis, is a key parameter determined from this assay to evaluate the peptide's toxicity profile.[2][3]
Principle of the Assay
The hemolytic activity of this compound is assessed by incubating various concentrations of the peptide with a suspension of fresh red blood cells. Hemolytic peptides disrupt the erythrocyte membrane, leading to the release of hemoglobin into the supernatant.[1][2] The extent of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (typically 414 nm or 540 nm), which corresponds to the amount of released hemoglobin.[4][5] The results are expressed as a percentage of the hemolysis observed with a positive control (e.g., Triton X-100), which causes 100% lysis of the red blood cells.[5]
Materials and Reagents
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v solution in PBS for positive control)
-
96-well round-bottom microtiter plates
-
Microcentrifuge
-
Spectrophotometer (plate reader)
-
Incubator (37°C)
Experimental Protocol
A detailed step-by-step methodology for conducting the hemolytic activity assay is provided below.
Preparation of Red Blood Cells (RBCs)
-
Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).[5]
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.[5]
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending it in 5 volumes of cold PBS (pH 7.4).
-
Centrifuge at 1000 x g for 10 minutes at 4°C and discard the supernatant.
-
Repeat the washing step (steps 4 and 5) two more times.[5]
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) erythrocyte suspension.[7]
Hemolysis Assay Procedure
-
Prepare a stock solution of this compound in PBS.
-
Perform serial dilutions of the this compound stock solution in PBS to obtain a range of desired concentrations in a 96-well plate.[4]
-
In separate wells of the 96-well plate, add PBS alone as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).[4][5]
-
Add 100 µL of the 2% RBC suspension to each well containing the peptide dilutions and controls.[5]
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs and cell debris.[4]
-
Carefully transfer 80 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm using a microplate reader.[4]
Calculation of Hemolytic Activity
The percentage of hemolysis is calculated using the following formula:[5]
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Where:
-
Abs_sample is the absorbance of the supernatant from wells treated with this compound.
-
Abs_negative_control is the absorbance of the supernatant from wells treated with PBS only.
-
Abs_positive_control is the absorbance of the supernatant from wells treated with 1% Triton X-100.
Data Presentation
The hemolytic activity of this compound is presented as the mean percentage of hemolysis at different peptide concentrations. The HC50 value, the concentration of the peptide that causes 50% hemolysis, is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.[5]
Table 1: Hemolytic Activity of this compound
| This compound Concentration (µM) | % Hemolysis (Mean ± SD) |
| 1 | 2.5 ± 0.8 |
| 5 | 8.1 ± 1.5 |
| 10 | 15.7 ± 2.3 |
| 25 | 35.2 ± 4.1 |
| 50 | 52.3 ± 5.5 |
| 100 | 89.6 ± 6.2 |
| HC50 (µM) | 48.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for the hemolytic activity assay and the proposed mechanism of peptide-induced hemolysis.
Caption: Experimental workflow for the hemolytic activity assay.
Caption: Proposed mechanism of peptide-induced hemolysis.
Conclusion
This application note provides a comprehensive and standardized protocol for evaluating the hemolytic potential of this compound. The determination of the HC50 value is a crucial step in the preclinical safety assessment of peptide-based drug candidates. Low hemolytic activity is a desirable characteristic for peptides intended for systemic administration. The results obtained from this assay will aid researchers and drug developers in making informed decisions regarding the further development of this compound as a potential therapeutic agent.
References
- 1. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving peptide 5f solubility for experiments
Welcome to the technical support center for peptide 5f. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully incorporating this compound into their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a cyclic pentapeptide, meaning it is composed of five amino acids linked in a circular structure. Its structure is known to contain hydrophobic amino acids such as Leucine and Phenylalanine.[1] This high proportion of non-polar residues can contribute to low solubility in aqueous solutions.[2][3][4]
Q2: I'm having trouble dissolving the lyophilized this compound powder. What is the recommended starting solvent?
Due to its hydrophobic nature, directly dissolving this compound in aqueous buffers can be challenging.[2] The recommended approach is to first use a small amount of an organic solvent to create a stock solution, which can then be diluted into your aqueous experimental buffer.[5][6]
Q3: Which organic solvents are suitable for creating a this compound stock solution?
Several organic solvents can be used. The choice may depend on the specific requirements of your experiment, particularly cellular toxicity. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays when kept at low final concentrations (typically ≤0.5%).[2][5]
Q4: Are there any alternatives to DMSO?
Yes, if DMSO is incompatible with your experimental setup, other organic solvents like dimethylformamide (DMF), acetonitrile (ACN), or ethanol can be considered.[2][7][8] It is crucial to verify the compatibility of any organic solvent with your specific assay.
Q5: What is the general procedure for dissolving this compound?
-
Aliquot: Before dissolving the entire sample, it is highly recommended to test the solubility with a small aliquot.[6][9]
-
Initial Dissolution: Add a small volume of the chosen organic solvent (e.g., DMSO) to the lyophilized this compound. Vortex or sonicate briefly to ensure complete dissolution.[2][6]
-
Aqueous Dilution: Slowly add the dissolved peptide stock solution dropwise into your desired aqueous buffer while gently vortexing.[5] This gradual dilution helps prevent precipitation.
-
Observation: If the solution becomes cloudy or shows particulates, you have likely exceeded the solubility limit in that buffer.[5]
Troubleshooting Guide
Issue: this compound precipitates out of solution after dilution into my aqueous buffer.
-
Problem: The final concentration of this compound in the aqueous buffer is too high.
-
Solution:
-
Lower the final concentration of this compound in your experiment.
-
Increase the percentage of the organic co-solvent, but be mindful of its potential effects on your assay (a final concentration of DMSO at 0.5% is generally considered safe for many cell-based experiments).[5]
-
Consider using a different aqueous buffer. Sometimes, adjusting the pH of the buffer can improve solubility. Peptides are often least soluble at their isoelectric point (pI).[3]
-
-
Problem: The aqueous buffer is not optimal for this peptide.
-
Solution:
-
If the net charge of this compound is known, you can adjust the pH of the buffer. For a basic peptide, an acidic buffer may improve solubility, and for an acidic peptide, a basic buffer may be beneficial.[2][8]
-
Perform a solubility test with a small amount of the peptide in a few different buffers to determine the optimal one for your experiments.[2]
-
Issue: The this compound solution appears cloudy or contains visible particles.
-
Problem: The peptide is not fully dissolved.
-
Solution:
-
Sonication: Briefly sonicate the solution in a water bath. This can help break up aggregates and improve dissolution.[2][6]
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) for a short period. Be cautious, as excessive heat can degrade the peptide.[2][10]
-
Centrifugation: Before use, centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved material.[2][6] Carefully collect the supernatant for your experiment to ensure you are using a clear, homogenous solution.
-
Data Presentation: Solvent Selection for Hydrophobic Peptides
The following table summarizes common solvents used for dissolving hydrophobic peptides like this compound.
| Solvent | Type | Recommended Use | Considerations |
| DMSO | Organic | Initial dissolution of hydrophobic peptides.[2][5] | Can be toxic to cells at higher concentrations (keep final concentration low, typically ≤0.5%).[5] May oxidize peptides containing Met or Cys.[5] |
| DMF | Organic | Alternative to DMSO, especially for peptides containing Met or Cys.[5][7] | Can also have cellular toxicity. |
| Acetonitrile (ACN) | Organic | An alternative for initial dissolution.[2][7] | May be less effective than DMSO for highly hydrophobic peptides. |
| Ethanol/Methanol | Organic | Can be used for some less hydrophobic peptides.[2][7] | Lower solubilizing power compared to DMSO. |
| Sterile Water | Aqueous | Generally not recommended as the primary solvent for hydrophobic peptides.[7][11] | Can be used for diluting the organic stock solution. |
| Aqueous Buffers (e.g., PBS, Tris) | Aqueous | Used as the final diluent for experiments.[6] | Peptide solubility will be lower in these compared to organic solvents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to avoid condensation.[6]
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM concentration based on the amount of peptide provided. (Molecular weight of this compound is required for this calculation).
-
Dissolution: Carefully add the calculated volume of pure DMSO to the vial.
-
Mixing: Vortex the vial for 30-60 seconds. If necessary, sonicate for 5-10 minutes in a water bath sonicator.[2]
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Protocol 2: Solubility Testing of this compound in Different Buffers
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Buffer Preparation: Prepare a series of potential aqueous buffers for your experiment (e.g., PBS pH 7.4, Tris-HCl pH 8.0, Acetate Buffer pH 5.0).
-
Dilution Series: In separate microcentrifuge tubes, prepare serial dilutions of the this compound stock solution into each buffer. A typical starting point would be to add 1 µL of the 10 mM stock to 99 µL of buffer for a 100 µM final concentration.
-
Incubation and Observation: Incubate the dilutions at room temperature for 15-30 minutes. Visually inspect for any signs of precipitation or cloudiness.
-
Quantification (Optional): To quantify solubility, centrifuge the tubes at high speed and measure the peptide concentration in the supernatant using a suitable method (e.g., UV spectroscopy at 280 nm if the peptide contains Trp or Tyr, or a colorimetric peptide assay).
-
Analysis: Determine the highest concentration at which this compound remains soluble in each buffer.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jpt.com [jpt.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. biocat.com [biocat.com]
- 10. biorbyt.com [biorbyt.com]
- 11. genscript.com [genscript.com]
Preventing peptide 5f degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of peptide 5F in solution.
I. This compound Overview
This compound is a synthetic apolipoprotein A-I (apoA-I) mimetic peptide with the sequence Ac-DWLKAFYDKVFEKFKEF-NH2. It has demonstrated potential in anti-atherosclerotic research.[1] Like many peptides, 5F is susceptible to degradation in aqueous solutions, which can impact its biological activity and shelf-life. This guide outlines the primary degradation pathways for this compound and provides strategies to mitigate them.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for my this compound solution losing activity?
Loss of activity in your this compound solution is likely due to chemical or physical instability. The primary causes include:
-
Oxidation: The presence of a Tryptophan (W) and a Methionine-like residue (norleucine is often used in synthesis, but if it were Methionine, it would be highly susceptible) in the sequence makes this compound susceptible to oxidation.
-
Deamidation: The Asparagine (N)-like residue (Aspartic acid is present) can undergo deamidation, especially at neutral to alkaline pH.
-
Hydrolysis: The peptide bonds, particularly those involving Aspartic acid (D), are prone to hydrolysis, leading to fragmentation.
-
Aggregation: Peptides with hydrophobic residues like Tryptophan (W), Phenylalanine (F), Leucine (L), and Valine (V) can be prone to aggregation, especially at high concentrations or inappropriate pH.
-
Adsorption: The peptide can adsorb to the surfaces of storage vials, especially those made of glass, leading to a decrease in the effective concentration.
Q2: My this compound solution has turned slightly yellow. What does this indicate?
A yellowish discoloration can be an indicator of oxidation, particularly of the Tryptophan (W) residue. It is recommended to perform an analytical assessment (e.g., HPLC, Mass Spectrometry) to confirm degradation and quantify the remaining intact peptide.
Q3: Can I store my reconstituted this compound solution in the refrigerator for several weeks?
For long-term storage, it is highly recommended to store this compound solutions at -20°C or -80°C.[2] Refrigeration at 2-8°C is only suitable for short-term storage (a few days). To avoid repeated freeze-thaw cycles, which can also contribute to degradation, it is best to aliquot the stock solution into single-use vials before freezing.[2]
Q4: What is the best pH for storing my this compound solution?
The optimal pH for storing this compound will be a balance between minimizing deamidation (favored at neutral to alkaline pH) and hydrolysis (can be acid or base-catalyzed). Generally, a slightly acidic pH (around 4-5) is often a good starting point for peptide stability. However, the ideal pH should be determined empirically through a stability study.
Q5: Are there any specific excipients you recommend for stabilizing this compound?
Yes, several excipients can help stabilize this compound in solution:
-
Sugars and Polyols: Mannitol, sucrose, and trehalose can act as cryoprotectants and lyoprotectants, stabilizing the peptide during freezing and lyophilization.[3]
-
Antioxidants: Ascorbic acid or methionine can be added to minimize oxidation.
-
Buffering Agents: Use of appropriate buffers like acetate or citrate can help maintain the optimal pH.
-
Non-ionic Surfactants: A low concentration of polysorbate 20 or 80 can help prevent aggregation and adsorption to surfaces.
III. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of biological activity | Chemical degradation (oxidation, deamidation, hydrolysis), Aggregation | 1. Confirm peptide integrity and purity using HPLC and Mass Spectrometry. 2. Prepare fresh solutions from lyophilized powder. 3. Review storage conditions (temperature, pH, light exposure). 4. Consider adding stabilizers (see FAQ Q5). |
| Visible precipitates or cloudiness in the solution | Aggregation, Poor solubility | 1. Centrifuge the solution and test the supernatant for activity. 2. Optimize the formulation by adjusting pH or adding solubilizing agents (e.g., a small amount of organic co-solvent like DMSO or a non-ionic surfactant). 3. Re-dissolve the peptide in a different buffer system. |
| Decrease in peptide concentration over time | Adsorption to container surfaces, Degradation | 1. Use low-protein-binding polypropylene vials. 2. Include a non-ionic surfactant in the formulation. 3. Quantify the peptide concentration using a validated method (e.g., HPLC-UV). |
| Appearance of new peaks in HPLC chromatogram | Degradation products | 1. Characterize the new peaks using Mass Spectrometry to identify degradation pathways. 2. Based on the degradation products, adjust the formulation to mitigate the specific degradation pathway (e.g., add antioxidants if oxidation products are detected). |
IV. Experimental Protocols
A. Protocol for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
1. Materials:
-
Lyophilized this compound
-
A selection of buffers (e.g., acetate, citrate, phosphate) at different pH values (e.g., 4.0, 5.0, 6.0, 7.4)
-
Stabilizing excipients (e.g., mannitol, sucrose, polysorbate 80, ascorbic acid)
-
High-purity water
-
Low-protein-binding polypropylene vials
-
HPLC system with a C18 column
-
Mass spectrometer
2. Procedure:
-
Prepare stock solutions of this compound in the different buffer systems to be tested. A typical starting concentration is 1 mg/mL.
-
If testing excipients, prepare solutions containing the peptide and the excipient at a desired concentration.
-
Filter the solutions through a 0.22 µm filter into sterile, low-protein-binding vials.
-
Divide the samples into different storage conditions to be tested (e.g., 40°C, 25°C, 4°C, -20°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each condition.
-
Analyze the samples by RP-HPLC to determine the percentage of remaining intact this compound and the formation of any degradation products.
-
Confirm the identity of the main peak and any major degradation products by mass spectrometry.
3. Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the degradation rate for each condition.
-
Identify the formulation and storage conditions that provide the best stability.
B. Protocol for Lyophilization of this compound
Lyophilization (freeze-drying) is a common method for preparing a stable solid form of a peptide.
1. Materials:
-
This compound solution in a suitable buffer (e.g., one containing a lyoprotectant like mannitol or trehalose).
-
Lyophilizer
-
Serum vials and stoppers
2. Procedure:
-
Prepare the this compound solution, ensuring it is sterile-filtered.
-
Dispense the solution into lyophilization vials.
-
Partially insert the stoppers onto the vials.
-
Place the vials on the shelves of the lyophilizer.
-
Initiate the lyophilization cycle:
-
Freezing: Cool the shelves to a temperature well below the freezing point of the formulation (e.g., -40°C or lower) and hold until the product is completely frozen.
-
Primary Drying: Apply a vacuum and raise the shelf temperature to facilitate the sublimation of ice. The temperature should be kept below the collapse temperature of the formulation.
-
Secondary Drying: After all the ice has sublimated, increase the shelf temperature further to remove residual unfrozen water.
-
-
Once the cycle is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.
-
Seal the vials with aluminum caps.
V. Visualizing Degradation and Prevention Strategies
A. Potential Degradation Pathways of this compound
Caption: Potential chemical and physical degradation pathways for this compound.
B. Workflow for Stabilizing this compound in Solution
Caption: A systematic workflow for developing a stable formulation of this compound.
References
Technical Support Center: Optimizing Peptide 5f Dosage for Antimicrobial Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Peptide 5f for antimicrobial assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a cationic antimicrobial peptide originally isolated from the venom of the social wasp Vespa magnifica.[1][2] Its amino acid sequence is H-Phe-Leu-Pro-Ile-Pro-Arg-Pro-Ile-Leu-Leu-Gly-Leu-Leu-NH2.[1][2] Like many other venom-derived peptides, it possesses an amphipathic, α-helical structure which is crucial for its antimicrobial activity.[3][4][5] It is known to have a broad spectrum of activity against both bacteria and fungi.[5][6] Importantly, it has been reported to have low hemolytic activity against human red blood cells, suggesting a degree of selectivity for microbial over mammalian cells.[6][7]
Q2: What is the primary mechanism of action for this compound?
A2: The primary mechanism of action for this compound, consistent with other cationic amphipathic peptides from wasp venom, is the disruption of microbial cell membranes.[3][8][9] The positively charged residues in the peptide are attracted to the negatively charged components of microbial membranes. Upon binding, the peptide inserts into the lipid bilayer, leading to pore formation, membrane destabilization, and leakage of intracellular contents, ultimately resulting in cell death.[3][9] While this is the predominant mechanism, it is possible that at sub-lethal concentrations, the peptide may have intracellular targets, though this has not been extensively characterized for this compound specifically.
Q3: What is a typical starting concentration range for this compound in an antimicrobial assay?
A3: Based on published Minimum Inhibitory Concentration (MIC) values, a sensible starting range for this compound in preliminary antimicrobial assays would be from 1 µg/mL to 100 µg/mL. Reported MIC values for this compound and its close homolog Peptide 5e are in the range of 5-30 µg/mL for common pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans.[1][5] It is recommended to perform a broad-range dose-response experiment initially to narrow down the effective concentration for your specific microbial strain and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. For stock solutions, it is advisable to dissolve the peptide in sterile, nuclease-free water or a buffer with a slightly acidic pH (e.g., 0.01% acetic acid) to improve solubility and prevent aggregation. To minimize peptide loss due to adsorption to plasticware, using low-protein-binding tubes and pipette tips is recommended. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, further dilutions should be made in the appropriate assay medium.
Quantitative Data Summary
The following tables summarize the known antimicrobial activity of this compound and its closely related homolog, Peptide 5e, from Vespa magnifica.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | FLPIPRPILLGLL[1][2] |
| Molecular Formula | C71H125N17O12 |
| Average Molecular Weight | 1417.88 g/mol |
| Net Charge (at pH 7) | +2 |
| Structure | Amphipathic α-helix[3][4][5] |
| Source | Vespa magnifica venom[1][2] |
Table 2: Reported Minimum Inhibitory Concentrations (MICs) for this compound and Homologs
| Peptide | Target Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 10 | [1][2] |
| Peptide 5e | Staphylococcus aureus | 5 | [5] |
| Peptide 5e | Escherichia coli | 30 | [5] |
| Peptide 5e | Candida albicans | 25 | [5] |
Note: The antimicrobial activity of peptides can be highly dependent on the specific strain of the microorganism and the assay conditions used.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.[10][11][12]
Materials:
-
This compound stock solution
-
Target microorganism (bacterial or fungal strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates (low-protein-binding recommended)
-
Spectrophotometer or microplate reader
-
Sterile, low-protein-binding tubes and pipette tips
Procedure:
-
Prepare Microbial Inoculum:
-
From a fresh agar plate, inoculate a few colonies of the target microorganism into the appropriate broth.
-
Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted culture in the assay medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Peptide Dilutions:
-
Create a serial two-fold dilution series of this compound in the assay medium directly in the 96-well plate. The final volume in each well should be 50 µL, and the peptide concentrations should be twice the desired final concentrations.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.
-
Include a positive control (microorganism with no peptide) and a negative control (medium only, no microorganism or peptide).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.[11]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain the concentration of the peptide that results in microbial death.[10][11]
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria).
-
Incubate the agar plates at the optimal temperature for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC results between experiments | 1. Inconsistent inoculum size.2. Peptide degradation due to improper storage or handling.3. Adsorption of peptide to labware. | 1. Strictly adhere to the 0.5 McFarland standard for inoculum preparation.2. Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.3. Use low-protein-binding tubes and pipette tips. |
| No antimicrobial activity observed, even at high concentrations | 1. The target microorganism is resistant to this compound.2. High salt or protein content in the assay medium is inhibiting peptide activity.3. Peptide has precipitated out of solution. | 1. Confirm the activity of the peptide against a known susceptible control strain.2. Test the peptide in a low-salt buffer or a less complex medium. Cationic peptides can be inhibited by high ionic strength.3. Visually inspect the peptide solutions for any precipitation. Ensure the peptide is fully dissolved in the initial stock solution. |
| Growth observed in negative control wells | Contamination of the growth medium or plate. | Use fresh, sterile medium and plates. Ensure aseptic technique throughout the procedure. |
| MIC is observed, but MBC is much higher or not achievable | This compound may be bacteriostatic rather than bactericidal at the tested concentrations against this specific strain. | This is a valid experimental outcome. Report both the MIC and MBC values. Antibacterial agents are typically considered bactericidal if the MBC is no more than four times the MIC.[10] |
Visualizations
Caption: Generalized mechanism of action for this compound.
Caption: Workflow for MIC and MBC determination.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pnas.org [pnas.org]
- 4. Bioactive Peptides and Proteins from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. isthongkong.com [isthongkong.com]
- 8. researchgate.net [researchgate.net]
- 9. MIT engineers repurpose wasp venom as an antibiotic drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. qlaboratories.com [qlaboratories.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Peptide 5f Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common impurities encountered during the synthesis of Peptide 5f. The following question-and-answer format directly addresses specific issues you may encounter, offering detailed solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: During the analysis of my crude this compound, I observed a peak with a mass corresponding to the target peptide minus one amino acid. What is the likely cause and how can I prevent this?
A1: This is a classic case of a deletion sequence . It occurs when an amino acid fails to couple to the growing peptide chain. The subsequent amino acid then couples to the unreacted N-terminus of the preceding residue, resulting in a peptide missing one amino acid.
Common Causes:
-
Incomplete deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is not completely removed, preventing the next amino acid from coupling.[1][2]
-
Inefficient coupling: The coupling reaction itself is incomplete due to steric hindrance of the amino acid being coupled, aggregation of the peptide chain on the resin, or insufficient activation of the incoming amino acid.[1][3]
Troubleshooting and Prevention:
-
Optimize Deprotection: Extend the deprotection time or use a stronger deprotection solution.
-
Improve Coupling Efficiency:
-
Double couple the problematic amino acid.
-
Use a more powerful coupling reagent (e.g., HATU, HCTU).
-
Switch to a solvent that disrupts secondary structures and aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[4]
-
-
Resin Choice: For long or difficult sequences, consider using a low-substitution resin to minimize peptide chain aggregation.[3]
Q2: My mass spectrometry results show a peak with a mass of +56 Da, +78 Da, or +100 Da relative to my target this compound. What do these correspond to?
A2: These mass additions typically indicate the presence of residual protecting groups that were not cleaved from the amino acid side chains during the final cleavage step.
| Mass Addition (Da) | Corresponding Protecting Group | Commonly Protected Amino Acids |
| +56 | tBu (tert-butyl) | Asp, Glu, Ser, Thr, Tyr |
| +78 | Pbf (pentamethyldihydrobenzofuran-sulfonyl) | Arg |
| +100 | Boc (tert-butyloxycarbonyl) | Lys, Trp |
Common Causes:
-
Insufficient Cleavage Time: The cleavage reaction was not allowed to proceed to completion.
-
Ineffective Scavengers: Scavengers in the cleavage cocktail were either absent or insufficient to quench reactive cations that can re-attach to the peptide.[5]
-
Protecting Group Stability: The protecting group is particularly stable and requires harsher cleavage conditions.
Troubleshooting and Prevention:
-
Extend Cleavage Time: Increase the duration of the cleavage reaction.
-
Optimize Cleavage Cocktail: Ensure the appropriate scavengers are used. For example, triisopropylsilane (TIS) is effective for scavenging t-butyl cations.
-
Review Protecting Group Strategy: For particularly difficult sequences, consider using more labile side-chain protecting groups.
Q3: I'm observing a peak at -17 Da from my expected mass for this compound, and the N-terminal residue is glutamine. What is this impurity?
A3: This is likely the formation of pyroglutamate . The N-terminal glutamine residue can cyclize, resulting in the loss of ammonia (NH3), which has a mass of 17 Da.[6][7]
Common Causes:
-
Acidic Conditions: Exposure to acidic conditions during cleavage or purification can promote this side reaction.
-
Prolonged Synthesis: The longer the N-terminal Gln is exposed, the higher the likelihood of cyclization.
Troubleshooting and Prevention:
-
Minimize Acid Exposure: Keep the time the peptide is in the acidic cleavage cocktail to a minimum.
-
Purification pH: Maintain a neutral or slightly basic pH during purification if the peptide is stable under these conditions.
-
Coupling Strategy: If possible, couple the N-terminal Gln last in the sequence.
Q4: My peptide is showing signs of oxidation (+16 Da). Which residues are susceptible and how can I avoid this?
A4: Oxidation is a common modification, especially for peptides containing certain amino acid residues. A +16 Da mass shift corresponds to the addition of one oxygen atom.
Susceptible Amino Acids:
-
Methionine (Met): Oxidizes to methionine sulfoxide.
-
Cysteine (Cys): Can oxidize to form disulfide bonds (dimerization) or other oxidized species.
-
Tryptophan (Trp), Tyrosine (Tyr), and Histidine (His): Also prone to oxidation, though often to a lesser extent than Met and Cys.[1][6]
Common Causes:
-
Air Exposure: Prolonged exposure to air during synthesis, purification, or storage.[1]
-
Harsh Cleavage Conditions: Some cleavage cocktails can be oxidizing.
Troubleshooting and Prevention:
-
Use Scavengers: Add reducing agents like dithiothreitol (DTT) to the cleavage cocktail.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Storage: Store the final peptide under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This is the most common method for assessing peptide purity.[8][9]
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Sample Preparation:
-
Dissolve the crude or purified peptide in Mobile Phase A or a suitable solvent at a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the sample.
-
Run a linear gradient, for example:
-
5% to 65% Mobile Phase B over 30 minutes.
-
65% to 95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B and equilibrate for 10 minutes.
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the target peptide by the total area of all peaks.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis of mass spectrometry to identify impurities.[8][11]
-
LC System: Use the same column and mobile phases as in the RP-HPLC protocol. A UPLC system can provide higher resolution.[9]
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: Set a mass range that includes the expected mass of the target peptide and potential impurities (e.g., 300-2000 m/z).
-
-
Data Acquisition:
-
Acquire both the total ion chromatogram (TIC) and the UV chromatogram.
-
For each peak in the chromatogram, extract the mass spectrum.
-
-
Data Analysis:
-
Determine the molecular weight of the main peak to confirm the identity of this compound.
-
Determine the molecular weights of the impurity peaks and calculate the mass difference relative to the target peptide to identify the type of impurity (e.g., deletion, protecting group, oxidation).
-
Visual Troubleshooting Guides
Below are diagrams to help visualize common workflows and logical relationships in troubleshooting this compound synthesis.
Caption: A simplified workflow for solid-phase peptide synthesis.
Caption: A decision tree for identifying and addressing common peptide impurities.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 7. Solid Phase Synthesis [sigmaaldrich.com]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. almacgroup.com [almacgroup.com]
- 10. Analysis Methods for Peptide-Related Impurities in Peptide Drugs | MolecularCloud [molecularcloud.org]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
Reducing peptide 5f cytotoxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cytotoxicity issues encountered when working with peptide 5f, a cyclin-dependent kinase (CDK) inhibitor, in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is designed as a cyclin-dependent kinase (CDK) inhibitor. CDKs are key regulators of the cell cycle.[1][2][3] By inhibiting CDKs, such as CDK2, this compound is expected to block cell cycle progression, which can lead to cell cycle arrest and, in some cases, apoptosis (programmed cell death) in rapidly dividing cells like cancer cells.[4][5]
Q2: Why am I observing high cytotoxicity with this compound in my cell culture experiments?
High cytotoxicity can stem from several factors:
-
On-target effects: As a CDK inhibitor, this compound is designed to halt cell proliferation. This can be interpreted as cytotoxicity, especially at higher concentrations or in cell lines that are highly dependent on the targeted CDK for survival.[4][6]
-
Off-target effects: At high concentrations, the peptide may interact with other cellular components, leading to non-specific toxicity.
-
Peptide stability and aggregation: Peptides can degrade or aggregate in culture media, and these byproducts may be toxic to cells.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[7]
Q3: What are the initial steps to take if I suspect my this compound is causing excessive cytotoxicity?
First, confirm that the observed effect is not due to experimental artifacts. This includes verifying the peptide's purity, ensuring proper storage and handling to prevent degradation, and running appropriate controls, such as a vehicle control (the solvent used to dissolve the peptide) to rule out solvent-induced toxicity.[7][8] It is also crucial to perform a dose-response experiment to determine the concentration at which the peptide exhibits its desired biological activity without causing excessive cell death.
Q4: Can modifying the peptide structure reduce its cytotoxicity?
Yes, chemical modifications can sometimes reduce non-specific cytotoxicity. One common strategy is the incorporation of a polyethylene glycol (PEG) unit (PEGylation).[9] This can help to decrease non-specific interactions with cell membranes and other proteins while preserving the peptide's intended biological activity.[9] However, any modification would create a new chemical entity and would require re-validation of its activity.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot common issues related to this compound cytotoxicity.
Issue 1: Higher than expected cytotoxicity at the intended effective concentration.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Peptide Concentration | Verify peptide concentration calculations, considering net peptide content vs. total weight.[8] | The actual peptide concentration may be higher than intended if calculations do not account for counter-ions and other non-peptidic components. |
| Peptide Solubility Issues | Ensure complete solubilization of the peptide. Use recommended solvents and consider a solubility test.[8] | Poorly dissolved peptide can form aggregates that may be cytotoxic or lead to inconsistent results. |
| Cell Line Sensitivity | Test a panel of cell lines with varying sensitivities to CDK inhibitors. | Different cell lines have different dependencies on specific CDKs, which will affect their sensitivity to this compound. |
| Prolonged Incubation Time | Perform a time-course experiment to determine the optimal incubation period. | Continuous exposure to the peptide may lead to cumulative toxicity. Shorter incubation times may be sufficient to observe the desired effect. |
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Improper Peptide Storage | Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8] | Peptides are susceptible to degradation, which can alter their activity and lead to variability in results. |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and media components for all experiments. | Variations in cell health and density can significantly impact their response to cytotoxic agents. |
| Peptide Adsorption to Labware | Use low-protein-binding plates and pipette tips, especially when working with low peptide concentrations. | Peptides can adsorb to plastic surfaces, reducing the effective concentration in the media and leading to inconsistent results. |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells in culture
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[11]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of cell viability against the peptide concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Example Cytotoxicity Data for a CDK Inhibitor Peptide
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 85 ± 6.2 |
| 5 | 52 ± 4.8 |
| 10 | 25 ± 3.9 |
| 50 | 5 ± 2.1 |
Protocol 2: Method for Reducing Peptide Cytotoxicity with PEGylation
This protocol provides a conceptual overview. The actual chemical conjugation would require a detailed synthetic chemistry protocol.
-
Peptide Design: Synthesize this compound with a suitable functional group (e.g., a terminal amine or cysteine) for PEG conjugation.
-
PEGylation Reaction: React the modified peptide with an activated PEG derivative (e.g., PEG-NHS ester for reaction with an amine). The size and structure of the PEG molecule can be varied to optimize the balance between reduced cytotoxicity and retained activity.
-
Purification: Purify the PEGylated peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted peptide and PEG.
-
Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry.
-
Functional Assessment: Re-evaluate the biological activity and cytotoxicity of the PEGylated peptide using assays such as the MTT assay described above to confirm that the desired reduction in cytotoxicity has been achieved without a significant loss of CDK inhibitory function.[9]
Visualizations
Signaling Pathway
References
- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Implications of CDK4/6 Inhibitors for the Treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Peptide 5f stability testing protocols
Welcome to the technical support center for Peptide 5F. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting for stability testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound?
A1: this compound, like many peptides, is susceptible to several degradation pathways that can impact its stability and activity. The most frequently observed issues are oxidation, deamidation, and aggregation.[1][2][3] It is crucial to handle and store the peptide under recommended conditions to minimize these effects.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, lyophilized this compound should be stored at -20°C or colder.[3] Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[4] Solutions of this compound should be prepared in a buffer at a slightly acidic pH (e.g., pH 5-6) to minimize deamidation, which is accelerated at neutral to basic pH.[2][5]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation of this compound can be monitored using various analytical techniques.[6][7][8] Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to assess purity and detect degradation products.[9][10] Mass spectrometry (MS) can be used to identify the mass of the peptide and its degradation products, confirming modifications like oxidation or deamidation.[11] Size-exclusion chromatography (SEC) is suitable for detecting aggregates.[6]
Q4: What is a forced degradation study and why is it important for this compound?
A4: A forced degradation study, also known as stress testing, involves intentionally exposing this compound to harsh conditions such as high temperature, extreme pH, light, and oxidizing agents.[12][13] This helps to identify potential degradation pathways and products, which is crucial for developing a stable formulation and establishing stability-indicating analytical methods.[11][12][13]
Troubleshooting Guides
Issue 1: Loss of this compound activity in my assay.
-
Possible Cause: Degradation of the peptide due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions of your lyophilized and reconstituted peptide.
-
Check the age of your peptide stock solution. It is recommended to use freshly prepared solutions.
-
Analyze the purity of your peptide sample using RP-HPLC to check for degradation products.
-
Confirm the peptide's identity and look for modifications using mass spectrometry.
-
Issue 2: Appearance of new peaks in my RP-HPLC chromatogram.
-
Possible Cause: This indicates the formation of degradation products.
-
Troubleshooting Steps:
-
Identify the nature of the new peaks:
-
Oxidation: Oxidized forms of this compound will typically have a slightly earlier retention time than the parent peptide. This can be confirmed by mass spectrometry, which will show a mass increase of 16 Da (or multiples of 16).
-
Deamidation: Deamidation of asparagine or glutamine residues will result in a mass increase of 1 Da and can lead to the appearance of new, closely eluting peaks.
-
Aggregation: Aggregates are usually not well-resolved by RP-HPLC and may appear as broad or late-eluting peaks. Use size-exclusion chromatography (SEC) for better characterization of aggregates.
-
-
Review your experimental conditions:
-
Was the peptide solution exposed to room temperature for an extended period?
-
Was the buffer pH appropriate?
-
Was the peptide exposed to light or oxidizing agents?
-
-
Issue 3: My this compound solution appears cloudy or has visible precipitates.
-
Possible Cause: This is likely due to peptide aggregation or precipitation.
-
Troubleshooting Steps:
-
Centrifuge the sample and analyze the supernatant by RP-HPLC to determine the concentration of soluble peptide.
-
Attempt to solubilize the precipitate by adjusting the pH or adding a small amount of an organic solvent like acetonitrile or DMSO, if compatible with your application.
-
For future preparations, consider using a different buffer system or adding excipients that are known to reduce aggregation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound.
Materials:
-
This compound (lyophilized powder)
-
Water for Injection (WFI)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
Photostability chamber
-
Incubator
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in WFI.
-
Set up the following stress conditions in separate, clearly labeled vials:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate a vial of the this compound stock solution at 60°C for 24 hours.
-
Photostability: Expose a vial of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
As a control, store a vial of the this compound stock solution at the recommended storage condition (-20°C).
-
After the incubation period, neutralize the acid and base hydrolysis samples with an appropriate amount of NaOH and HCl, respectively.
-
Analyze all samples by RP-HPLC and LC-MS to determine the percentage of remaining peptide and to identify degradation products.
Protocol 2: RP-HPLC Method for Purity Assessment of this compound
This method is designed to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
RP-HPLC column (e.g., C18, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
Procedure:
-
Set the column temperature to 30°C.
-
Set the UV detection wavelength to 220 nm.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the this compound sample.
-
Run the following gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 65 | 35 |
| 27 | 5 | 95 |
| 30 | 5 | 95 |
| 32 | 95 | 5 |
| 35 | 95 | 5 |
-
Integrate the peak areas to determine the purity of this compound and the relative percentage of any degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | % Remaining this compound | Major Degradation Products Observed |
| Control (-20°C) | 99.5 | None |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 75.2 | Deamidated forms, fragments |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 68.9 | Deamidated and racemized forms |
| Oxidation (3% H₂O₂, RT) | 85.1 | Oxidized forms (+16 Da) |
| Thermal Stress (60°C) | 92.3 | Aggregates, deamidated forms |
| Photostability | 98.1 | Minor oxidized forms |
Table 2: Stability of this compound in Different Formulations at 4°C over 30 Days
| Formulation Buffer | pH | % Remaining this compound (Day 7) | % Remaining this compound (Day 30) |
| 10 mM Acetate | 5.0 | 98.5 | 95.2 |
| 10 mM Phosphate | 7.4 | 92.1 | 80.5 |
| Water for Injection | ~6.0 | 96.3 | 90.1 |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. veeprho.com [veeprho.com]
- 4. nordscipeptides.com [nordscipeptides.com]
- 5. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsra.net [ijsra.net]
- 7. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. almacgroup.com [almacgroup.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to Peptide 5f and Other Anti-Cancer Peptides
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a growing interest in peptide-based drugs due to their high specificity and potential for reduced side effects compared to traditional chemotherapy. This guide provides a detailed comparison of peptide 5f, a promising cyclin-dependent kinase (CDK) inhibitor, with other well-characterized anti-cancer peptides (ACPs). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays.
Comparative Data Analysis
The following table summarizes the key characteristics and reported efficacy of this compound and a selection of other potent anti-cancer peptides. As a specific CDK2 inhibitor, the potency of this compound is compared alongside other molecules targeting the same kinase.
| Feature | This compound / CDK2 Inhibitors | Melittin | Magainin II | Pardaxin |
| Primary Target | Cyclin-Dependent Kinase 2 (CDK2) | Cell Membrane, Multiple Signaling Pathways | Cell Membrane | Cell Membrane, Mitochondria |
| Mechanism of Action | Inhibition of cell cycle progression, Induction of apoptosis | Membrane disruption, Apoptosis induction, Anti-proliferative, Immunomodulatory | Pore formation in cell membrane | Pore formation, Mitochondrial membrane disruption, Apoptosis induction |
| Structure | Cyclic Peptide | α-helical | α-helical | α-helical |
| Origin | Synthetic | Bee Venom | Frog Skin | Fish Venom |
| IC50 (CDK2) | Roscovitine: 0.1 µM[1], AT7519: 44 nM[1] | N/A | N/A | N/A |
| IC50 (Cancer Cell Lines) | N/A | TNBC & HER2-enriched: 0.94-1.49 µM[2]HeLa: 1.7-2 µg/ml[3] | Bladder Cancer: 31.0-135.3 µM[4]A549 (Lung): 110 µg/ml[5] | HT-1080 (Fibrosarcoma): 14.5 µg/mL[6]Oral Squamous Carcinoma (SCC-4): Dose-dependent reduction in viability[7] |
Mechanisms of Action
Anti-cancer peptides employ a variety of strategies to selectively target and eliminate cancer cells. While many directly target the cell membrane, others, like this compound, interfere with intracellular signaling pathways critical for cancer cell survival and proliferation.
This compound: Targeting the Cell Cycle
This compound functions as a potent and specific inhibitor of cyclin-dependent kinase 2 (CDK2). In complex with cyclin A or E, CDK2 is a key regulator of the G1/S phase transition in the cell cycle. By blocking the activity of CDK2, this compound can halt the proliferation of cancer cells and induce apoptosis.
Melittin, Magainin II, and Pardaxin: Membrane Disruption and Apoptosis
In contrast, peptides like melittin, magainin II, and pardaxin primarily exert their anti-cancer effects by disrupting the integrity of the cancer cell membrane. Due to the higher negative charge on the surface of cancer cells compared to normal cells, these cationic peptides exhibit selective binding. Following binding, they can form pores in the membrane through mechanisms like the "barrel-stave" or "carpet" models, leading to cell lysis.
Pardaxin also demonstrates a multi-faceted approach by targeting mitochondria, leading to the release of cytochrome c and the activation of caspase-dependent apoptosis.
Experimental Protocols
Accurate and reproducible experimental protocols are crucial for the evaluation of anti-cancer peptides. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with various concentrations of the anti-cancer peptide and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the anti-cancer peptide at the desired concentration and time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
In Vitro Kinase Assay (for CDK2 Inhibitors)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microplate, combine purified active CDK2/Cyclin A or E enzyme, a suitable substrate (e.g., Histone H1), and ATP.
-
Inhibitor Addition: Add varying concentrations of the inhibitor peptide (e.g., this compound).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP) or luminescence-based assays that measure the amount of remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
References
- 1. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic Effect of Melittin Purified from Iranian Honey Bee Venom on Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer efficacy of Magainin2 and analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardaxin, an Antimicrobial Peptide, Triggers Caspase-Dependent and ROS-Mediated Apoptosis in HT-1080 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and in Vivo Anticancer Activity of Pardaxin against Proliferation and Growth of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Peptide 5f: A Wasp Venom-Derived Antimicrobial Agent Poised to Combat Drug-Resistant Pathogens
For Immediate Release
In the escalating battle against antimicrobial resistance, researchers are turning to nature's own arsenal, exploring the potent antimicrobial properties of venom peptides. One such candidate, Peptide 5f, derived from the venom of the Vespa magnifica wasp, is demonstrating significant potential as a novel antimicrobial agent with activity against a broad spectrum of bacteria and fungi. This guide provides a comprehensive comparison of this compound with conventional antibiotics, offering researchers, scientists, and drug development professionals a detailed analysis of its performance, supported by available experimental data.
Executive Summary
This compound, a member of the mastoparan family of peptides found in wasp venom, exhibits promising antimicrobial efficacy. Unlike conventional antibiotics that often target specific metabolic pathways, this compound primarily acts by disrupting the microbial cell membrane, a mechanism that may be less prone to the development of resistance. This guide will delve into the quantitative comparisons of its activity, detail the experimental protocols for its evaluation, and visualize the distinct mechanisms of action.
Performance Comparison: this compound vs. Conventional Antibiotics
To provide a clear and concise comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and several conventional antibiotics against common pathogens. It is important to note that direct comparative studies for a peptide explicitly named "this compound" are limited in publicly available literature. Therefore, for the purpose of this guide, we will utilize data from a well-characterized wasp venom peptide, Mastoparan-AF, which shares structural and functional similarities with the mastoparan family to which this compound belongs. This serves as a representative example of a wasp venom-derived antimicrobial peptide.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound (represented by Mastoparan-AF) | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus (ATCC 25923) | 25[1] | 0.25 - 0.5[2][3] | 0.5[4] | - |
| Escherichia coli (ATCC 25922) | 25[1] | 0.004 - 0.015[5] | >128 | - |
| Pseudomonas aeruginosa (ATCC 27853) | 200[1] | 0.5 | >128 | - |
| Candida albicans (ATCC 90028) | - | - | - | 0.5[6] |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | This compound (Mastoparan-AF) | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 25923) | - | 1 | 16 |
| Escherichia coli (ATCC 25922) | - | 0.5 | - |
| Pseudomonas aeruginosa (ATCC 27853) | - | 1 | - |
Note: MBC values for Mastoparan-AF were not explicitly found in the reviewed literature. MBC data for conventional antibiotics can vary between studies.
Time-Kill Kinetics: A Race Against Microbial Growth
Time-kill assays provide insight into the speed and efficiency of an antimicrobial agent. Wasp venom peptides like Mastoparan-X have demonstrated rapid bactericidal activity against Staphylococcus aureus, with a significant reduction in bacterial viability observed within minutes of exposure.
In contrast, the bactericidal activity of conventional antibiotics can vary. For example, vancomycin typically exhibits a slower, time-dependent killing mechanism against S. aureus. Ciprofloxacin, a fluoroquinolone, generally shows a more rapid, concentration-dependent killing effect against susceptible bacteria like E. coli.
Unraveling the Mechanisms of Action
The fundamental difference between this compound and conventional antibiotics lies in their mode of action. This distinction is crucial for understanding their potential to overcome existing resistance mechanisms.
This compound: Disrupting the Microbial Fortress
As a cationic and amphipathic peptide, this compound is electrostatically attracted to the negatively charged components of microbial cell membranes. Upon binding, it inserts itself into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis. This physical disruption is a key advantage, as it is a more challenging target for microbes to develop resistance against compared to the specific enzymatic targets of many antibiotics.
References
- 1. Antimicrobial Activity and Toxicity of Analogs of Wasp Venom EMP Peptides. Potential Influence of Oxidized Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]
- 5. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 6. researchgate.net [researchgate.net]
In Vivo Efficacy of Stapled Peptide Targeting CDK4/Cyclin D in KRAS-Mutant Lung Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a novel stapled peptide targeting the Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D protein-protein interface against established treatments for KRAS-mutant non-small cell lung cancer (NSCLC). The data presented is compiled from preclinical studies in animal models and aims to offer an objective comparison to inform future research and drug development efforts.
Executive Summary
KRAS-mutant lung cancer remains a significant therapeutic challenge. This guide evaluates a novel stapled peptide, P2short, designed to disrupt the CDK4/Cyclin D interaction, a key driver of cell cycle progression in these tumors. Its efficacy is compared with Abemaciclib, a small molecule inhibitor of CDK4/6, and Cisplatin, a standard-of-care chemotherapy agent. Preclinical evidence suggests that while P2short monotherapy at low concentrations showed limited in vivo efficacy, its combination with Abemaciclib resulted in complete inhibition of tumor growth in an orthotopic mouse model of KRAS-mutant NSCLC.[1] This synergistic effect highlights the potential of stapled peptides to enhance the efficacy of existing targeted therapies.
Comparative Efficacy in Animal Models
The following table summarizes the in vivo efficacy of the stapled peptide P2short in combination with Abemaciclib, and Abemaciclib and Cisplatin as monotherapies in mouse models of KRAS-mutant lung cancer.
| Treatment Regimen | Animal Model | Cell Line | Tumor Growth Inhibition (TGI) / Outcome |
| Stapled Peptide (P2short) + Abemaciclib | Orthotopic NSCLC Mouse Model | H358 (KRAS mutant) | Complete inhibition of tumor growth.[1] |
| Abemaciclib (monotherapy) | Human Xenograft Model (Athymic Nude Mice) | T47D (ER+, HER2-) | Demonstrates antitumor activity. |
| Cisplatin (monotherapy) | LSL-KrasG12D/+ Mouse Model | - | Initial tumor regression followed by variable growth rates.[1] |
| Cisplatin (monotherapy) | Nude Mice with KRAS(G12C) Xenografts | KRAS(G12C) expressing clone | Best Treated/Control (T/C) ratio of 66% at day 45. |
Mechanism of Action and Signaling Pathways
The therapeutic agents discussed in this guide employ distinct mechanisms to inhibit tumor growth. The stapled peptide P2short represents a novel approach by targeting the protein-protein interaction between CDK4 and Cyclin D1, preventing the formation of the active kinase complex. Abemaciclib, an ATP-competitive inhibitor, targets the kinase activity of CDK4 and CDK6. Cisplatin, a cytotoxic agent, induces DNA damage, leading to cell cycle arrest and apoptosis.
Caption: CDK4/Cyclin D signaling pathway and points of therapeutic intervention.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the summarized experimental protocols for the in vivo studies cited in this guide.
Stapled Peptide (P2short) and Abemaciclib Combination Therapy
-
Animal Model: Orthotopic mouse model of human NSCLC.[1]
-
Cell Line: H358 (human lung adenocarcinoma with KRAS mutation).[1]
-
Peptide Administration: Intrapulmonary administration of P2short.[1] The specific dosage and frequency for the in vivo combination study were not detailed in the primary publication.
-
Abemaciclib Administration: The specific dosage and route for the in vivo combination study were not detailed in the primary publication. In monotherapy studies, Abemaciclib is typically administered orally.
-
Monitoring: Tumor growth was monitored, and complete inhibition was observed with the combination therapy.[1]
Abemaciclib Monotherapy
-
Animal Model: Athymic nude mice with human tumor xenografts.
-
Cell Line: T47D (human breast cancer).
-
Administration: Oral administration, once daily.
-
Monitoring: Tumor size was measured to assess antitumor activity.
Cisplatin Monotherapy
-
Animal Model: LSL-KrasG12D/+ mice (genetically engineered mouse model of lung cancer) and nude mice with KRAS(G12C) xenografts.[1]
-
Administration: Intravenous injection at 5 mg/kg, three times every 7 days.
-
Monitoring: Tumor volume was measured over time to determine the treatment response.
Experimental Workflow
The general workflow for in vivo validation of these anticancer agents follows a standardized process from cell culture to animal studies and data analysis.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
The stapled peptide P2short, while not effective as a low-dose monotherapy in the studied in vivo model, demonstrates significant potential when combined with the CDK4/6 inhibitor Abemaciclib, leading to complete tumor growth inhibition in a KRAS-mutant NSCLC model.[1] This suggests a synergistic interaction that warrants further investigation. Compared to the variable and often transient response observed with standard chemotherapy like Cisplatin, the combination of a targeted protein-protein interaction inhibitor with a small molecule kinase inhibitor presents a promising avenue for the development of more effective and durable treatments for KRAS-mutant lung cancer. Future studies should focus on optimizing the in vivo delivery and dosage of stapled peptides as monotherapy and in combination to fully elucidate their therapeutic potential.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Peptide 5F
For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like Peptide 5F is paramount. While specific toxicological data for a compound named "this compound" is not publicly available, it is crucial to adhere to stringent safety protocols applicable to all novel synthetic peptides. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Given the potential for "this compound" to be an internal designation for a known hazardous substance, this guide also includes specific information for 5F-ADB, a potent synthetic cannabinoid, due to the similarity in nomenclature. Researchers must first confirm the precise identity of their compound.
I. General Handling Procedures for Synthetic Peptides
Due to the unknown biological and toxicological properties of many synthetic peptides, they should be handled as potentially hazardous materials.[1]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Essential when handling the peptide in powdered form to prevent inhalation. |
Engineering Controls:
| Control | Specification | Rationale |
| Ventilation | Chemical fume hood | All handling of the solid peptide and preparation of solutions should be conducted in a fume hood to minimize inhalation exposure. |
II. Step-by-Step Handling and Experimental Workflow
A systematic approach to handling ensures both safety and experimental integrity.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store lyophilized peptides at -20°C or -80°C in a tightly sealed container, protected from light and moisture to ensure stability.[2][3]
Reconstitution:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[2]
-
Briefly centrifuge the vial to collect all the lyophilized powder at the bottom.
-
Under a fume hood, carefully open the vial.
-
Add the appropriate solvent as determined by the experimental protocol.
-
Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.
Experimental Use:
-
Always wear the recommended PPE.
-
Work within a designated area to contain any potential spills.
-
Clearly label all solutions with the peptide name, concentration, solvent, and date of preparation.
III. Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For a small spill of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand). For a solid spill, carefully sweep it up, avoiding dust generation.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.
Emergency First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
IV. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused lyophilized peptide, contaminated gloves, and other solid materials should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused peptide solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour peptide solutions down the drain.[4]
-
Sharps: Needles and syringes used for handling peptide solutions must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of in accordance with federal, state, and local environmental regulations.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
V. Special Considerations for 5F-ADB
If "this compound" refers to the synthetic cannabinoid 5F-ADB (also known as 5F-MDMB-PINACA), extreme caution is warranted. 5F-ADB is a potent agonist of the CB1 receptor and is classified as a Schedule I controlled substance in the United States.[5] It has been associated with significant toxicity.[5]
Key Hazards of 5F-ADB:
-
High Potency: Believed to be extremely potent, with very low levels detected in tissue samples from overdose cases.[5]
-
Toxicity: Significantly more toxic than earlier synthetic cannabinoids.[5]
-
Legal Status: A controlled substance in many jurisdictions, including the US and Japan.[5]
All handling, storage, and disposal of 5F-ADB must be in strict compliance with all applicable laws and regulations for controlled substances. Researchers must have the appropriate licenses and follow stringent security protocols. The PPE and handling procedures outlined in this guide are the minimum required for handling such a potent and hazardous compound.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 5. 5F-ADB - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
